molecular formula C19H19ClN2O3S B2893329 4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide CAS No. 898423-98-8

4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide

Cat. No. B2893329
CAS RN: 898423-98-8
M. Wt: 390.88
InChI Key: ACFCFEDQALOZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C19H19ClN2O3S and its molecular weight is 390.88. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Radioprotective Agents : Novel 4-(quinolin-1-yl)benzenesulfonamide derivatives were synthesized, showing promising in vitro anticancer activity. Compounds exhibited significant cytotoxic activity compared with doxorubicin, a reference drug, and one compound demonstrated radioprotective activity in mice against γ-irradiation (Ghorab et al., 2008).

Carbonic Anhydrase Inhibition for Anticancer Activity : Aryl/heteroaryl sulfonamide compounds, acting as carbonic anhydrase inhibitors, were synthesized, showing notable in vitro anticancer activities. This mechanism is highlighted as a prominent pathway for anticancer effects (Al-Said et al., 2010).

Selective Cytotoxic Activity : A series of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives were evaluated for their anticancer properties, revealing compounds with remarkable cytotoxic activity against various human cancer cell lines. One derivative showed high selectivity and less toxicity to normal cells (Bułakowska et al., 2020).

Synthesis of Pyrimidoquinolines : Synthesis of novel quinolines and pyrimidoquinolines bearing a sulfonamide moiety led to compounds with significant in vitro cytotoxic activity against Ehrlich ascites carcinoma cells. Some compounds were notably more active than doxorubicin, and one exhibited radioprotective activity in mice (Ghorab et al., 2007).

properties

IUPAC Name

4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c20-15-6-9-17(10-7-15)26(24,25)21-16-8-5-13-2-1-11-22(18(13)12-16)19(23)14-3-4-14/h5-10,12,14,21H,1-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFCFEDQALOZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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